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Compound of Interest

6-Bromobenzo[dJisoxazol-3(2H)-
Compound Name:
one

cat. No.: B1338703

6-Bromobenzo[d]isoxazol-3(2H)-one: A Technical
Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of 6-Bromobenzo[d]isoxazol-3(2H)-one, a heterocyclic building
block with significant potential in medicinal chemistry. This guide covers its commercial
availability, physicochemical properties, representative synthetic and analytical methodologies,
and potential applications in drug discovery.

Introduction

6-Bromobenzo[d]isoxazol-3(2H)-one, with CAS number 65685-51-0, belongs to the
benzisoxazole class of heterocyclic compounds. The isoxazole ring is a prominent scaffold in a
multitude of biologically active molecules, demonstrating a wide range of therapeutic activities
including anti-inflammatory, anticancer, and antibacterial properties. The presence of a bromine
atom on the benzene ring of 6-Bromobenzo[d]isoxazol-3(2H)-one offers a versatile handle
for further chemical modifications, making it a valuable starting material for the synthesis of
novel drug candidates. While this specific molecule is primarily supplied as a building block for
research and development, its derivatives have been explored for various therapeutic targets.
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6-Bromobenzo[d]isoxazol-3(2H)-one is readily available from a number of commercial
chemical suppliers. It is typically offered for research and development purposes, not for direct
human use. When sourcing this compound, it is crucial to obtain a certificate of analysis (CoA)
to verify its purity and identity.

Table 1: Prominent Commercial Suppliers

Supplier Purity Specification Available Quantities
ChemScene >97% Custom

CP Lab Chemicals min 97% 100 mg

Sunway Pharm Ltd. 97% 19, 59, 10g

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 6-Bromobenzo[d]isoxazol-
3(2H)-one is essential for its effective use in synthesis and biological screening.

Table 2: Physicochemical Properties

Property Value Source

CAS Number 65685-51-0 [1][2]

Molecular Formula C7H4BrNO2 [1112]

Molecular Weight 214.02 g/mol [1][2]
Off-white to yellow solid

Appearance , [3]
(typical)

Purity >97% (typical) [11[2]

Store at room temperature,
Storage _ _ [1]
sealed in a dry environment.

Table 3: Spectroscopic Data (Predicted/Typical)
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Technique Data

Aromatic protons and a broad singlet for the N-
1H NMR
H proton.

Carbon signals corresponding to the aromatic
13C NMR _ _
and isoxazolone rings.

[M+H]* at m/z 214/216, showing the

Mass Spectrometry (MS) S ] )
characteristic isotopic pattern for bromine.

are

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of 6-
Bromobenzo[d]isoxazol-3(2H)-one are not readily available in public literature, a
representative synthesis can be proposed based on general methods for benzisoxazole
formation. The following protocols are illustrative and may require optimization.

Representative Synthesis: Cyclization of a Hydroxamic
Acid Precursor

A common route to benzisoxazolones involves the cyclization of an appropriate ortho-
substituted hydroxamic acid.

Experimental Workflow: Synthesis

Hydroxamic Acid Formation Cyclization Purification
R mat et ¢ P et G et D)

Click to download full resolution via product page

Caption: A general workflow for the synthesis of 6-Bromobenzo[d]isoxazol-3(2H)-one.
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Methodology:

o Step 1: Synthesis of 2-Hydroxy-5-bromobenzohydroxamic acid. 2-Hydroxy-5-bromobenzoic
acid is converted to its acid chloride using thionyl chloride or activated with a coupling agent
like carbonyldiimidazole (CDI). The activated species is then reacted with hydroxylamine
hydrochloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent
like THF or DCM at 0°C to room temperature.

e Step 2: Cyclization to 6-Bromobenzo[d]isoxazol-3(2H)-one. The resulting hydroxamic acid
is subjected to cyclodehydration. This can be achieved by heating the hydroxamic acid in a
high-boiling solvent, or by using a dehydrating agent such as dicyclohexylcarbodiimide
(DCC) or polyphosphoric acid (PPA).

o Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica

gel.

Analytical Characterization

The identity and purity of the synthesized 6-Bromobenzo[d]isoxazol-3(2H)-one should be
confirmed using standard analytical techniques.

Experimental Workflow: Analysis
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Caption: A typical analytical workflow for the characterization of the final product.
Methodology:

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a 300 or 500 MHz spectrometer using a suitable deuterated solvent such as DMSO-ds.

e Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, typically
using electrospray ionization (ESI) to observe the [M+H]* ion.

e Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups,
such as the lactone carbonyl and the N-H bond.

o Purity Assessment: The purity of the final compound is determined by High-Performance
Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Biological Activity and Applications in
Drug Discovery
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While there is no specific biological activity reported for 6-Bromobenzo[d]isoxazol-3(2H)-one
itself, the broader isoxazole class of compounds is known to exhibit a wide range of
pharmacological effects. The related compound, 6-Bromobenzo[d]isoxazol-3-ylamine, is
highlighted as a key intermediate in the synthesis of pharmaceuticals targeting neurological
disorders and in biochemical research for enzyme inhibition and receptor binding studies.[3]
This suggests that 6-Bromobenzo[d]isoxazol-3(2H)-one is a valuable scaffold for the
development of novel therapeutics.

Hypothetical Signaling Pathway Involvement:

Many isoxazole-containing compounds are known to act as inhibitors of various enzymes or as
modulators of cellular signaling pathways. For instance, they have been investigated as
inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and
inflammation. A hypothetical signaling pathway that could be targeted by derivatives of 6-
Bromobenzo[d]isoxazol-3(2H)-one is presented below.
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Caption: A hypothetical signaling pathway targeted by an isoxazole-based inhibitor.

This diagram illustrates how a derivative synthesized from 6-Bromobenzo[d]isoxazol-3(2H)-
one could potentially act as a kinase inhibitor, thereby modulating a signaling cascade that
leads to changes in gene expression. The bromo-substituent provides a convenient point for
chemical elaboration to optimize binding to the target protein.

Conclusion
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6-Bromobenzo[d]isoxazol-3(2H)-one is a commercially available and versatile building block
for medicinal chemistry and drug discovery. Its benzisoxazole core is a privileged scaffold
found in numerous bioactive compounds. While specific biological data for this particular
molecule is limited, its chemical structure, particularly the presence of a reactive bromine atom,
makes it an attractive starting material for the synthesis of compound libraries for high-
throughput screening and for the rational design of targeted therapeutics. The representative
experimental protocols and workflows provided in this guide offer a starting point for
researchers to utilize this compound in their drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromobenzo-d-isoxazol-3-2h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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